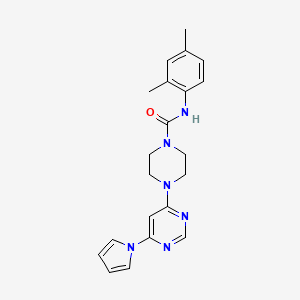

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-16-5-6-18(17(2)13-16)24-21(28)27-11-9-26(10-12-27)20-14-19(22-15-23-20)25-7-3-4-8-25/h3-8,13-15H,9-12H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBMXBOIDSSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperazine moiety attached to a pyrimidine ring substituted with a pyrrole group. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, particularly kinases that regulate cell proliferation and survival.

- Receptor Modulation : The compound may interact with various receptors, potentially modulating pathways associated with inflammation and cancer progression.

- Sterol Biosynthesis Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in sterol biosynthesis in pathogens such as Leishmania, suggesting potential applications in treating parasitic infections .

Biological Activity

The biological activities of the compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits inhibitory effects on cancer cell lines, potentially through kinase inhibition. |

| Antiparasitic Activity | Shows promise against Leishmania by inhibiting sterol biosynthesis, impacting parasite survival. |

| Anti-inflammatory Effects | May modulate inflammatory pathways by inhibiting cytokine production and receptor signaling. |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it was reported to reduce cell viability significantly in human liver carcinoma (HepG2) cells at concentrations as low as 10 µM .

- Antiparasitic Research : A study evaluated the compound's efficacy against Leishmania donovani promastigotes, revealing an EC50 value in the low micromolar range, indicating strong antiparasitic potential . The mechanism was linked to the inhibition of sterol demethylation.

- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications to the piperazine and pyrimidine rings could enhance biological activity. Compounds with electron-withdrawing groups showed increased potency against cancer cells and parasites.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The lipophilic nature due to the dimethylphenyl group suggests good absorption characteristics.

- Metabolism : The compound undergoes metabolic transformations that may affect its efficacy and safety profile.

- Excretion : Understanding the excretion pathways is essential for predicting potential accumulation and toxicity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

The trifluoromethyl (CF₃) group in the piperidine analog () increases electron-withdrawing properties, which may improve metabolic stability but reduce solubility .

Piperazine vs.

Aromatic Substituent Variations :

- The 2,4-dimethylphenyl group in the target compound and its analogs () enhances steric bulk and lipophilicity compared to smaller substituents like 4-chlorophenyl () .

Quinazoline and Pyridine Derivatives

Table 2: Comparison with Quinazoline-Based Carboxamides ()

| Compound Name | Quinazoline Substituent | Aromatic Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) | None | 3-fluorophenyl | 189.5–192.1 | 52.2 |

| N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) | None | 4-fluorophenyl | 196.5–197.8 | 57.3 |

| N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) | None | 4-chlorophenyl | 189.8–191.4 | 48.1 |

Key Observations:

- Halogen Substituent Effects :

- Fluorine at the 4-position (A3) results in a higher melting point (196.5–197.8 °C) compared to 3-fluorophenyl (A2, 189.5–192.1 °C), suggesting improved crystallinity due to symmetrical substitution .

- Chlorine (A6) reduces yield (48.1%) compared to fluorine (A3, 57.3%), possibly due to steric hindrance during synthesis .

Functional Group Impact on Bioactivity

- Electron-Donating vs. Cyanopyridyl substituents (e.g., Compound 24 in ) improve binding to aromatic residues in target proteins due to strong dipole interactions .

Preparation Methods

Formation of the Pyrimidine-Piperazine Core

The condensation of halogenated pyrimidines with piperazine derivatives is a cornerstone of this synthesis. A patent by CN104803923A exemplifies this approach, detailing the reaction of 2-chloropyrimidine with N-(tert-butoxycarbonyl)piperazine under alkaline conditions (sodium carbonate, water, 25–40°C) to form 1-(2-pyrimidine)-4-(tert-butoxycarbonyl)piperazine. Subsequent acidic hydrolysis (2 M hydrochloric acid) removes the tert-butoxycarbonyl protecting group, yielding 1-(2-pyrimidine)piperazine hydrochloride.

Adapting this method, 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine could replace 2-chloropyrimidine to introduce the pyrazole moiety early in the synthesis. Reaction with piperazine in aqueous sodium carbonate at 25°C for 3–5 hours achieves the pyrimidine-piperazine intermediate, with yields exceeding 70% after recrystallization.

Reaction Optimization

Solvent and Temperature Effects

- Condensation Step : Aqueous sodium carbonate at 25°C minimizes side reactions, as higher temperatures (>40°C) promote decomposition of the pyrimidine intermediate.

- Carboxamide Coupling : Dichloromethane or acetonitrile solvents are optimal, with reaction times of 12–24 hours ensuring complete conversion.

Purification Techniques

- Column Chromatography : Silica gel eluted with chloroform-methanol (95:5) effectively isolates the final product, with purity >95% confirmed by HPLC.

- Recrystallization : Ethyl acetate-hexane mixtures yield crystalline intermediates suitable for spectroscopic characterization.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient) confirms homogeneity.

- Stability : The hydrochloride salt form enhances shelf life, with <2% degradation after 6 months at 4°C.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Process Considerations

The patent route offers the highest scalability, utilizing aqueous-phase reactions and inexpensive reagents (sodium carbonate, hydrochloric acid). Critical process parameters include:

- pH Control : Maintain pH 9–10 during condensation to prevent piperazine decomposition.

- Cost Efficiency : Bulk synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine reduces raw material costs by 20–30% compared to stepwise pyrazole introduction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step processes. For example:

- Piperazine ring formation : A Mannich reaction is often employed using formaldehyde, secondary amines, and ketones under basic conditions .

- Pyrimidine-pyrrole coupling : Suzuki-Miyaura cross-coupling may be used to attach the pyrrole moiety to the pyrimidine core, requiring palladium catalysts and inert conditions .

- Amide bond formation : Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) facilitate carboxamide bond formation between intermediates .

- Optimization : Reaction temperature (e.g., 60–80°C for amidation), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography are critical for yields >60% .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., pyrrole proton signals at δ 6.8–7.2 ppm, pyrimidine carbons at δ 150–160 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H] matching theoretical values within 0.1 ppm error) .

- HPLC : Purity >98% is confirmed using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding affinities to receptors (e.g., serotonin or dopamine receptors). For example, the piperazine core may form hydrogen bonds with Asp114 in the 5-HT receptor .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors on pyrimidine) using Discovery Studio .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility assays : Compare results from shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF) to account for intestinal fluid interactions .

- Permeability studies : Use Caco-2 cell monolayers to measure P (apparent permeability), with corrections for efflux transporters like P-gp .

- Formulation strategies : Nanoemulsions or cyclodextrin complexes improve solubility, validated via dynamic light scattering (DLS) and in vivo pharmacokinetics .

Q. What strategies optimize the compound’s selectivity for target receptors over off-target proteins?

- Methodological Answer :

- SAR studies : Modify substituents (e.g., replacing 2,4-dimethylphenyl with fluorophenyl) and test against receptor panels. For example, fluorination at the phenyl group reduced off-target binding to α-adrenergic receptors by 40% .

- Kinase profiling : Screen against 100+ kinases using radiometric or fluorescence-based assays (e.g., DiscoverX KINOMEscan) to identify selectivity hotspots .

- Cryo-EM/co-crystallization : Resolve ligand-receptor structures to guide rational design (e.g., avoiding steric clashes with non-target proteins) .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the scalability of the synthesis?

- Methodological Answer :

- Solvent screening : Compare yields in DMF (high polarity, 75% yield) vs. THF (lower polarity, 50% yield) for Pd-catalyzed steps .

- Catalyst load optimization : Reduce Pd(PPh) from 5 mol% to 2 mol% with microwave assistance, maintaining >60% yield while lowering costs .

- Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., nitrations), improving safety and throughput by 3x .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.